
N'-((5-(Diethylamino)furan-2-yl)methylene)acetohydrazide
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Overview
Description
N’-((5-(Diethylamino)furan-2-yl)methylene)acetohydrazide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities, making them valuable in various fields such as medicinal chemistry, organic synthesis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((5-(Diethylamino)furan-2-yl)methylene)acetohydrazide typically involves the reaction of 5-(Diethylamino)furan-2-carbaldehyde with acetohydrazide. The reaction is usually carried out under mild conditions, often in the presence of a catalyst or coupling reagent to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis, which has been shown to be effective for the preparation of various furan derivatives. This method offers advantages such as reduced reaction times and higher yields .
Chemical Reactions Analysis
Types of Reactions
N’-((5-(Diethylamino)furan-2-yl)methylene)acetohydrazide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve standard laboratory techniques such as refluxing and stirring .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce furan-2-ylmethanol derivatives .
Scientific Research Applications
N’-((5-(Diethylamino)furan-2-yl)methylene)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis
Mechanism of Action
The mechanism of action of N’-((5-(Diethylamino)furan-2-yl)methylene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-((5-(Diethylamino)furan-2-yl)methylene)acetohydrazide include other furan derivatives such as:
- 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one
- E)-2-cyano-N’-((5-(9-ethyl-9H-carbazol-3-yl)furan-2-yl)methylene)acetohydrazide
- (E)-2-cyano-3-(5-(9-ethyl-9H-carbazol-3-yl)furan-2-yl) acrylic acid .
Uniqueness
What sets N’-((5-(Diethylamino)furan-2-yl)methylene)acetohydrazide apart from these similar compounds is its unique diethylamino group, which can impart distinct electronic and steric properties.
Properties
Molecular Formula |
C11H17N3O2 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N-[(E)-[5-(diethylamino)furan-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C11H17N3O2/c1-4-14(5-2)11-7-6-10(16-11)8-12-13-9(3)15/h6-8H,4-5H2,1-3H3,(H,13,15)/b12-8+ |
InChI Key |
XASMNOWFSFBROC-XYOKQWHBSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(O1)/C=N/NC(=O)C |
Canonical SMILES |
CCN(CC)C1=CC=C(O1)C=NNC(=O)C |
Origin of Product |
United States |
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